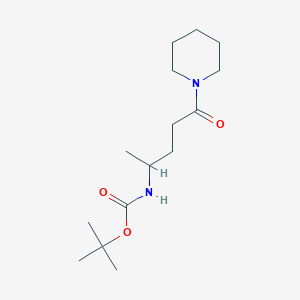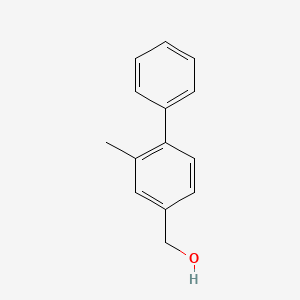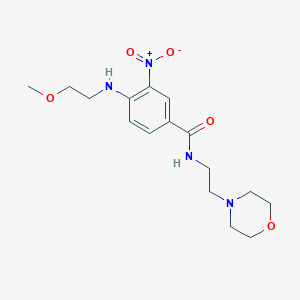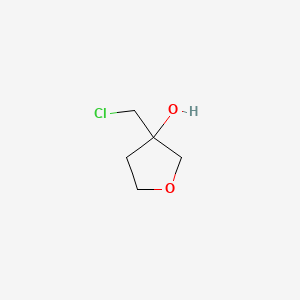
3-(Chloromethyl)oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Ketone Reaction: One method to synthesize 3-(Chloromethyl)oxolan-3-ol involves the reaction of acetone with chloromethane in the presence of a base catalyst.
Oxathiolane-McReynolds Reaction: Another method involves the reaction of chloromethyl ketone with ethyl mercaptan under acidic conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale ketone reactions due to their simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Substitution Reactions: 3-(Chloromethyl)oxolan-3-ol can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.
Reduction Reactions: The compound can be reduced to form various derivatives, including alcohols and ethers.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and alkoxides. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
Substitution: Products include various substituted oxolanes depending on the nucleophile used.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alcohols and ethers.
科学的研究の応用
3-(Chloromethyl)oxolan-3-ol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly as a building block for more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its reactive functional groups.
Industrial Applications: The compound is used as a solvent and reagent in various industrial processes.
作用機序
The mechanism of action of 3-(Chloromethyl)oxolan-3-ol involves its reactivity with various biological molecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
3-(Chloromethyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole: This compound has a similar structure but contains an oxadiazole ring, which imparts different chemical properties.
2-(Hydroxymethyl)oxolan-3-ol: This compound lacks the chloromethyl group, making it less reactive in substitution reactions.
Uniqueness
3-(Chloromethyl)oxolan-3-ol is unique due to its combination of a chloromethyl group and a hydroxyl group, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
特性
IUPAC Name |
3-(chloromethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c6-3-5(7)1-2-8-4-5/h7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJIHEWICQLGJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
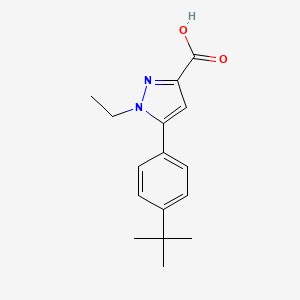
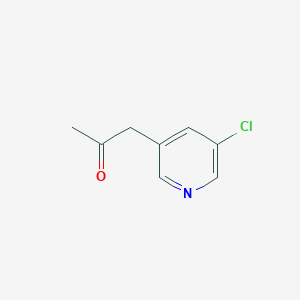
![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-, O-2-propen-1-yloxime](/img/structure/B13878356.png)


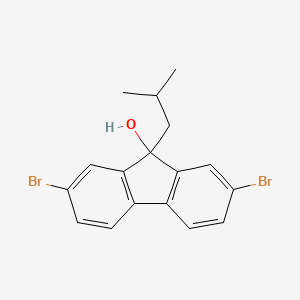
![8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine](/img/structure/B13878376.png)
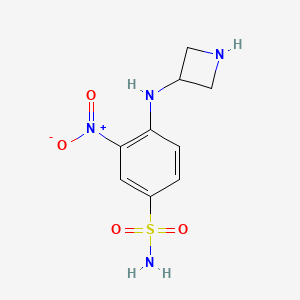
![3-(Difluoromethoxy)-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline](/img/structure/B13878386.png)
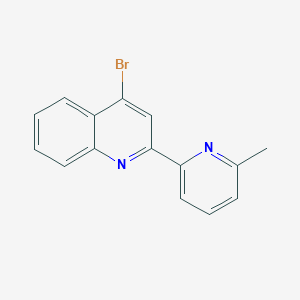
![Ethyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13878405.png)
